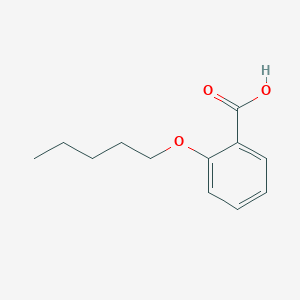

2-(Pentyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pentoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCMJNMYQXOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406522 | |

| Record name | 2-(pentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-82-0 | |

| Record name | 2-(Pentyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Pentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, belongs to the class of alkoxybenzoic acids. This group of compounds has garnered interest in various scientific fields, including materials science and medicinal chemistry, due to their diverse chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its computed properties and key identifiers. For comparative purposes, experimental data for the isomeric 4-(pentyloxy)benzoic acid is also provided, highlighting the importance of positional isomerism on physical properties.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 2200-82-0 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₆O₃ | [PubChem][1] |

| Molecular Weight | 208.25 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 6 | [PubChem][1] |

| Exact Mass | 208.109944368 g/mol | [PubChem][1] |

| Monoisotopic Mass | 208.109944368 g/mol | [PubChem][1] |

| Topological Polar Surface Area | 46.5 Ų | [PubChem][1] |

| Heavy Atom Count | 15 | [PubChem][1] |

Table 3: Experimental Physical Properties of 4-(Pentyloxy)benzoic Acid (Isomer for Comparison)

| Property | Value | Source |

| Melting Point | 126-128 °C | [iChemical][2] |

| Boiling Point | 333.3 °C at 760 mmHg | [iChemical][2] |

| Solubility | Soluble in alcohol, ether, and water | [iChemical][2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol is an adaptation for the synthesis of this compound from salicylic acid and a pentyl halide.

Materials:

-

Salicylic acid

-

1-Bromopentane (or 1-Iodopentane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a crystalline solid.

Potential Biological Activities and Signaling Pathways

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many benzoic acid derivatives exhibit anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

References

In-Depth Technical Guide to 2-(Pentyloxy)benzoic Acid

CAS Number: 2200-82-0

This technical guide provides a comprehensive overview of 2-(Pentyloxy)benzoic acid, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and explores its potential biological activities and applications.

Chemical and Physical Properties

This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2200-82-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-Pentoxybenzoic acid | PubChem |

| Appearance | White solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then reacts with a pentyl halide (e.g., 1-bromopentane).

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Detailed Methodology:

-

Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the salicylate salt.

-

Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-bromopentane to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and base.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate any unreacted salicylic acid and the product, if it partitioned into the aqueous layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Methodology:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve optimal crystallization.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization (Predicted Data)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 6.8-8.0 ppm), the protons of the pentyloxy chain (including a triplet for the terminal methyl group around 0.9 ppm), and a singlet for the carboxylic acid proton (typically downfield, >10 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons (in the region of 110-160 ppm), the carbons of the pentyloxy chain, and a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.25 g/mol ). |

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of benzoic acid and alkoxybenzoic acid derivatives has been investigated for various therapeutic applications.[2][3]

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties.[4] Some salicylic acid derivatives, which are structurally related to this compound, are known to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5] It is plausible that this compound could exhibit similar activity by modulating inflammatory pathways such as the NF-κB signaling pathway.[4]

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are widely used as preservatives due to their antimicrobial and antifungal properties.[3] The lipophilic nature of the pentyloxy group in this compound might enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Anticancer Potential

Recent research has highlighted the potential of benzoic acid derivatives as anticancer agents.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are diverse and can involve the modulation of various signaling pathways critical for cancer cell survival and growth.

Structure-Activity Relationship (SAR)

The biological activity of alkoxybenzoic acids can be significantly influenced by the nature and position of the alkoxy group.[6] For instance, the length of the alkyl chain can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The position of the alkoxy group on the benzene ring can also alter the electronic properties of the molecule and its binding affinity to specific receptors or enzymes. Further SAR studies on this compound and its analogs would be valuable in optimizing its potential therapeutic effects.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. This technical guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its biological activities and therapeutic potential, including detailed mechanistic studies and in vivo efficacy evaluations.

References

- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Pentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(Pentyloxy)benzoic acid. The document details its chemical identifiers, experimental and computed properties, and provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the potential anti-inflammatory activity of this compound through the lens of related benzoic acid derivatives and their interaction with cyclooxygenase (COX) enzymes, a key target in drug development. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Molecular Structure

This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid. The core structure consists of a benzoic acid molecule with a pentyloxy group (-O(CH₂)₄CH₃) attached to the ortho (position 2) of the benzene ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-pentoxybenzoic acid | PubChem[1] |

| CAS Number | 2200-82-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCOC1=CC=CC=C1C(=O)O | PubChem[1] |

| InChI Key | CNCMJNMYQXOHNN-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Table 2: Experimental and Computed Physicochemical Properties

| Property | Value | Source |

| Melting Point | 126-128 °C (for 4-(pentyloxy)benzoic acid) | ChemBK[2], iChemical[3] |

| Boiling Point | 333.3 °C at 760 mmHg (for 4-(pentyloxy)benzoic acid) | iChemical[3] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Spectroscopic Data (Predicted and Representative)

Detailed experimental spectra for this compound are not available in the provided search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the pentyloxy chain, and the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2960-2850 | C-H | Aliphatic C-H stretch |

| 1710-1680 | C=O | Carboxylic acid C=O stretch |

| 1600-1475 | C=C | Aromatic C=C stretch |

| 1320-1210 | C-O | Aryl ether C-O stretch |

| 1250-1000 | C-O | Carboxylic acid C-O stretch |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 208.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound starting from methyl salicylate, based on the principles of the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials:

-

Methyl salicylate

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

-

1-Bromopentane

-

Anhydrous solvent (e.g., acetone, DMF)

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask, dissolve methyl salicylate in a suitable anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir the mixture at room temperature to form the sodium salt of methyl salicylate.

-

Nucleophilic Substitution: To the solution of the sodium salt, add a slight excess of 1-bromopentane. Heat the reaction mixture to reflux for several hours to facilitate the Sₙ2 reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Saponification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture and acidify it with dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzoic acid and salicylic acid derivatives is well-known for its anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Caption: Potential inhibition of the COX-2 pathway by this compound.

It is hypothesized that this compound, as a derivative of salicylic acid, may exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, the production of pro-inflammatory prostaglandins would be reduced, leading to an anti-inflammatory effect. Further research is required to elucidate the specific inhibitory profile and potency of this compound against COX-1 and COX-2.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with potential for biological activity, particularly in the realm of anti-inflammatory drug discovery. This technical guide has provided a consolidated resource of its known chemical and physical properties, a detailed synthetic protocol, and a proposed mechanism of action based on its structural similarity to other known anti-inflammatory agents. The information presented herein serves as a foundation for further research into the pharmacological profile and therapeutic potential of this and related compounds. Future studies should focus on obtaining comprehensive experimental data and conducting biological assays to validate its hypothesized effects on inflammatory pathways.

References

- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]

- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Pentyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-(Pentyloxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on synthesis precursors, experimental methodologies, and key reaction pathways.

Introduction

This compound is an aromatic carboxylic acid derivative characterized by a pentoxy side chain at the ortho position of the benzoic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to its influence on lipophilicity, molecular conformation, and binding interactions. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This guide will focus on the precursors and the detailed reaction conditions for this synthetic route.

Precursors for the Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the key precursors are 2-hydroxybenzoic acid (commonly known as salicylic acid) and a suitable pentyl halide, such as 1-bromopentane.

Core Precursors

The selection of high-purity precursors is critical for achieving a high yield and purity of the final product. The following table summarizes the key properties of the primary reactants.

| Precursor | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |

| 2-Hydroxybenzoic Acid |  | C₇H₆O₃ | 138.12 | 69-72-7 | >99% |

| 1-Bromopentane |  | C₅H₁₁Br | 151.05 | 110-53-2 | >98% |

Reagents and Solvents

In addition to the core precursors, the Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid, and a suitable solvent to facilitate the reaction.

| Reagent/Solvent | Role | Examples |

| Base | Deprotonation of the hydroxyl group | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF), Acetonitrile |

Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of the Williamson ether synthesis.[1]

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid by a base, forming a phenoxide intermediate. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide, 1-bromopentane, leading to the formation of the ether linkage.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials and Equipment

-

2-Hydroxybenzoic acid

-

1-Bromopentane

-

Sodium hydroxide (or other suitable base)

-

Acetone (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxybenzoic acid in a suitable solvent such as acetone.

-

Deprotonation: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution and stir until the 2-hydroxybenzoic acid is fully deprotonated.

-

Alkylation: To the resulting solution, add 1-bromopentane dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[2]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. Note that yields can vary based on reaction scale and optimization of conditions.

| Parameter | Value |

| Precursor Information | |

| 2-Hydroxybenzoic Acid (Purity) | >99.5%[3] |

| 1-Bromopentane (Purity) | 98%[4] |

| Reaction Conditions | |

| Reaction Time | 1-8 hours[5] |

| Reaction Temperature | 50-100 °C[5] |

| Product Characteristics | |

| Molecular Formula | C₁₂H₁₆O₃[6] |

| Molecular Weight | 208.25 g/mol [6] |

| Typical Yield | 50-95%[5] |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the Williamson ether synthesis. The key to a successful synthesis lies in the use of high-purity precursors and the careful control of reaction conditions. This guide provides the necessary foundational knowledge for researchers to undertake the synthesis of this important compound. Further optimization of the provided protocol may be necessary to achieve desired yields and purity for specific research applications.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 3. 2-Hydroxybenzoic Acid | 69-72-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Bromopentane, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. byjus.com [byjus.com]

- 6. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Pentyloxy)benzoic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentyloxy)benzoic acid, a substituted benzoic acid with the CAS number 2200-82-0, is a compound with underexplored potential in both materials science and pharmacology. While direct research on this specific ortho-isomer is limited, its structural similarity to other well-studied benzoic acid derivatives suggests a range of promising research avenues. This technical guide consolidates the known properties of this compound and its isomers, proposing potential applications based on established structure-activity relationships of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics of this molecule, providing hypothetical experimental frameworks and contextual data to guide future investigations.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a pentyloxy group substituted at the ortho-position. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

While its para-isomer, 4-(pentyloxy)benzoic acid, has been investigated for its applications in liquid crystal technologies, the potential of the ortho-isomer remains largely untapped. The positioning of the pentyloxy group at the ortho-position can be expected to influence the molecule's steric and electronic properties, potentially leading to unique physical and biological activities compared to its meta- and para-isomers. This guide will explore potential research uses of this compound in materials science, particularly as a liquid crystal precursor, and in pharmacology as a potential anti-inflammatory and antifungal agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. For comparative purposes, data for the more extensively studied 4-(pentyloxy)benzoic acid is also included.

| Property | This compound | 4-(Pentyloxy)benzoic Acid |

| CAS Number | 2200-82-0 | 15872-41-0 |

| Molecular Formula | C12H16O3 | C12H16O3 |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol |

| Appearance | Solid (predicted) | White to off-white solid |

| Melting Point | Not reported | 126-128 °C |

Potential Research Applications

Materials Science: Liquid Crystal Precursor

The para-isomer, 4-(pentyloxy)benzoic acid, is a well-known component in the synthesis of liquid crystals. The linear shape of the para-isomer is conducive to the formation of mesophases. The ortho-substitution in this compound introduces a kink in the molecular geometry, which may hinder the formation of conventional liquid crystalline phases. However, this altered geometry could lead to the formation of novel, non-conventional mesophases or be exploited in the synthesis of bent-core liquid crystals, which are of significant interest for their unique electro-optical properties.

Proposed Research:

-

Synthesis and purification of this compound.

-

Characterization of its thermal behavior using Differential Scanning Calorimetry (DSC) to identify phase transitions.

-

Polarized Optical Microscopy (POM) to visualize and identify any potential liquid crystalline textures.

-

Investigation of its use as a component in binary mixtures with other known liquid crystal-forming compounds to explore induced mesophases.

Pharmacology

Benzoic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antifungal properties.[1][2] The lipophilic pentyloxy group in this compound may enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy compared to unsubstituted benzoic acid.

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Benzoic acid derivatives have been studied for their anti-inflammatory properties, and their mechanism of action is often attributed to the inhibition of key inflammatory mediators.[1]

Proposed Research:

-

In vitro screening of this compound for its inhibitory activity against COX-1 and COX-2 enzymes.

-

Cell-based assays to determine its effect on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

In vivo studies in animal models of inflammation, such as the carrageenan-induced paw edema model, to assess its anti-inflammatory efficacy.

The antifungal mechanism of benzoic acid is attributed to its ability to disrupt the internal pH of microbial cells and inhibit essential enzymatic activities.[2] The increased lipophilicity of this compound could facilitate its penetration of fungal cell membranes, suggesting it may be a potent antifungal agent.

Proposed Research:

-

In vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

-

Determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

-

Mechanism of action studies to investigate its effects on fungal cell membrane integrity, intracellular pH, and key metabolic pathways.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-alkoxybenzoic acids involves the Williamson ether synthesis, starting from a hydroxybenzoic acid and an alkyl halide.

Materials:

-

2-Hydroxybenzoic acid (salicylic acid)

-

1-Bromopentane

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-hydroxybenzoic acid in DMF in a round-bottom flask.

-

Add an excess of potassium carbonate to the solution.

-

Add 1-bromopentane dropwise to the stirring mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with HCl to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the COX inhibitory activity of this compound. Commercial kits are available for this purpose.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

This compound (test compound)

-

Known COX inhibitor (positive control, e.g., celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and the fluorometric probe to each well.

-

Add the test compound at various concentrations to the inhibitor wells. Add solvent vehicle to the control wells.

-

Add the COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Proposed Experimental Workflow for Evaluating Anti-inflammatory Potential

Caption: A proposed workflow for the investigation of the anti-inflammatory properties of this compound.

Simplified Cyclooxygenase (COX) Signaling Pathway

Caption: A simplified diagram of the COX pathway, a potential target for this compound.

Conclusion

While this compound has not been the subject of extensive research, its chemical structure suggests a high potential for novel applications in both materials science and pharmacology. By drawing parallels with its well-studied isomers and other benzoic acid derivatives, this guide proposes a roadmap for future investigations. The exploration of its liquid crystalline properties, as well as its potential as an anti-inflammatory and antifungal agent, could lead to the development of new materials and therapeutic agents. The experimental protocols and conceptual frameworks provided herein are intended to catalyze further research into this promising yet under-investigated compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-Alkoxybenzoic Acids

Executive Summary: 2-Alkoxybenzoic acids and their derivatives represent a versatile class of compounds built upon a privileged scaffold in medicinal chemistry. As structural analogues of salicylic acid, they have been extensively investigated for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and furnishes detailed experimental protocols for researchers, scientists, and drug development professionals. The information is curated to facilitate further investigation and application in therapeutic design.

Anti-inflammatory and Analgesic Activity

The most prominent biological activities of 2-alkoxybenzoic acid derivatives are their anti-inflammatory and analgesic effects. These properties are primarily attributed to their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.

Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to many non-steroidal anti-inflammatory drugs (NSAIDs), certain 2-alkoxybenzoic acid derivatives exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Some derivatives show a higher binding affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, suggesting a potential for more targeted therapy with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2]

Suppression of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][4] Several 2-alkoxybenzoic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of these key inflammatory molecules.[1][5] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is presumed to inhibit LPS-induced NF-κB signaling, contributing to its anti-inflammatory effects.[2][5]

Quantitative Data Summary: Anti-inflammatory and Analgesic Effects

| Compound/Derivative | Model | Parameter Measured | Result | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | TNF-α reduction | Significant reduction (5.70 ± 1.04 x 10³ pg/mL, p<0.001) | [2] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | IL-1β reduction | Significant reduction (2.32 ± 0.28 x 10³ pg/mL, p<0.001) | [2] |

| Flusalazine (25 mg/kg) | Formalin Test (mice) | Nociception reduction (early phase) | 69.5% reduction | [6] |

| Flusalazine (25 mg/kg) | Formalin Test (mice) | Nociception reduction (late phase) | 73.6% reduction | [6] |

| 2-Phenoxybenzoic acid hydrazides | Abdominal constriction test | Analgesic activity | Several compounds were significantly more potent than mefenamic acid and diclofenac sodium. | [7][8] |

| CN-100 | Bradykinin-induced pain (rats) | Analgesic potency | 4 times stronger than indometacin. | [9] |

| CN-100 | Carrageenin-induced edema (rats) | Anti-inflammatory effect | Equal to indometacin. | [9] |

Key Experimental Protocols

1.3.1 Protocol: Acetic Acid-Induced Writhing Test in Mice

This in vivo model is widely used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction, characterized by abdominal constrictions and stretching of the hind limbs (writhing), which is mediated by the release of endogenous inflammatory mediators.

-

Principle: The test evaluates the ability of a compound to reduce the number of writhes induced by an irritant, indicating peripheral analgesic activity.

-

Procedure:

-

Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups. The test compound or controls are administered orally or intraperitoneally.[10]

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[10]

-

Observation: Immediately after injection, each mouse is placed in an individual observation box. The total number of writhes is counted for a defined period, typically 20-30 minutes.

-

Analysis: The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

-

Antimicrobial and Antifungal Activity

Derivatives of benzoic acid are well-recognized for their antimicrobial properties.[4][11] 2-Alkoxybenzoic acids are no exception, with various analogues demonstrating efficacy against a range of bacteria, fungi, and bacterial biofilms.[12]

Spectrum of Activity and Mechanisms

2-Alkoxybenzoic acid analogues have been shown to be effective against both Gram-positive and Gram-negative bacterial biofilms.[12] Their mechanism often involves the disruption of biofilm formation and the quorum sensing communication systems that regulate bacterial behavior.[12] In fungi, a potential mechanism of action involves the inhibition of fungal-specific enzymes. For example, the cytochrome P450 enzyme CYP53 has been identified as a target for some benzoic acid derivatives, making it a promising avenue for developing selective antifungal agents.[13][14] The position and nature of substituents on the benzoic ring significantly influence the antimicrobial activity.[11]

Quantitative Data Summary: Antimicrobial and Antifungal Effects

| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [15][16] |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [15][16] |

| 2-octanoylbenzohydroquinone | Various Candida strains | 2 - 16 | [15][16] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 (1 mg/mL) | [11] |

| 3,4,5-trihydroxybenzoic acid | Escherichia coli O157 | 4000 (4 mg/mL) | [11] |

| 2-hexadecynoic acid | Methicillin-resistant S. aureus (MRSA) | 3.9 | [17] |

Key Experimental Protocol

2.3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

-

Procedure:

-

Preparation of Compound: Prepare a stock solution of the 2-alkoxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well plate.[3][4]

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to achieve a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[3]

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]

-

MIC Determination: After incubation, the MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by using a microplate reader.

-

Anticancer Activity

Emerging research has highlighted the potential of 2-alkoxybenzoic acid derivatives as a promising class of compounds in oncology.[4] Their cytotoxic effects are being actively investigated against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Effects

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 µM | [18] |

| 18: 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA ATCC 43300 (Antibacterial test, included for context) | MIC = 3.91 µg/mL | [18] |

| 2,4-dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | 4.77 mM | [18] |

Key Experimental Protocol

3.2.1 Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[4]

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.[4]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan formation.[3]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

-

Conclusion and Future Directions

The 2-alkoxybenzoic acid scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of biological activities. The anti-inflammatory, analgesic, antimicrobial, and anticancer properties highlighted in this guide underscore the significant potential of this class of compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Further exploration of their mechanisms of action, particularly against novel targets like fungal CYP53 and in complex signaling cascades, will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analgesic and antiinflammatory effects of 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. app.firstignite.com [app.firstignite.com]

- 13. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Pentyloxy)benzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, and its analogues are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this class of compounds. Detailed experimental protocols for the synthesis of the core molecule and its primary derivatives, along with methodologies for evaluating their potential antimicrobial and anti-inflammatory properties, are presented. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core structure.

Introduction

Benzoic acid and its derivatives have a long-standing history in therapeutic applications, most notably salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin. The modification of the hydroxyl group at the 2-position to form an ether linkage, specifically a pentyloxy group, alters the physicochemical properties of the parent molecule, potentially leading to novel biological activities. The increased lipophilicity imparted by the pentyl chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

This guide focuses on this compound and its ester and amide derivatives, exploring their synthetic routes and potential as antimicrobial and anti-inflammatory agents. The information presented is intended to provide a detailed technical foundation for further research and development in this area.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through well-established organic chemistry reactions. The core scaffold is typically prepared via the Williamson ether synthesis, followed by functionalization of the carboxylic acid group to yield esters and amides.

Synthesis of this compound (Core Molecule)

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the O-alkylation of salicylic acid with a pentyl halide.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of related benzamide derivatives and can be modified for the synthesis of the carboxylic acid.

-

Materials:

-

Salicylic acid (1.0 eq)

-

Potassium hydroxide (KOH), powdered (2.0 eq)

-

1-Bromopentane (or 1-iodopentane) (1.05 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask charged with powdered KOH (2.0 eq) in DMSO, add salicylic acid (1.0 eq).

-

Stir the resulting mixture for 10 minutes at room temperature to form the potassium salicylate salt.

-

Add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.

-

Stir the solution for 12-24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl. A precipitate of this compound should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis of this compound Derivatives

Ester derivatives can be prepared via Fischer esterification of the parent carboxylic acid.

Reaction Scheme:

Figure 2: General scheme for the esterification of this compound.

Experimental Protocol: Fischer Esterification

-

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., methanol, ethanol; excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with deionized water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

-

Amide derivatives are synthesized by coupling the carboxylic acid with an amine, often using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

Reaction Scheme:

Figure 3: General scheme for the amidation of this compound.

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Desired amine (2.2 eq)

-

Triethylamine (optional, as a base)

-

-

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (2.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of alkoxybenzoic acids and related phenolic compounds have demonstrated a range of biological activities.[1] The structural similarity to salicylic acid suggests potential anti-inflammatory properties, while the lipophilic side chain may confer antimicrobial and antibiofilm activity.

Potential Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of the cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB.[2][3] The introduction of an alkoxy group at the 2-position may influence the selectivity and potency of these compounds.

Putative Mechanism of Action:

Figure 4: Putative anti-inflammatory signaling pathway.

Potential Antimicrobial and Antifungal Activity

The antimicrobial action of benzoic acid is attributed to its lipophilic nature, allowing it to penetrate microbial cell membranes and disrupt cellular processes by acidifying the cytoplasm.[4] The addition of a pentyloxy group is expected to enhance this lipophilicity, potentially leading to improved antimicrobial efficacy. Furthermore, related alkoxybenzoic acids have shown promise in disrupting bacterial biofilms.[1]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from arachidonic acid.[5]

-

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Sigma-Aldrich, or Cayman Chemical)

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Celecoxib (positive control inhibitor)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

-

Procedure: [5]

-

Prepare test compounds by dissolving in a suitable solvent (e.g., DMSO) and then diluting to the desired concentrations in COX Assay Buffer.

-

In a 96-well plate, add the diluted test inhibitor, a vehicle control, and a positive control (Celecoxib).

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to each well, followed by the diluted human recombinant COX-2 enzyme.

-

Incubate the plate according to the kit manufacturer's instructions (typically 5-10 minutes at 25 °C).

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration. IC₅₀ values can be calculated by plotting the percent inhibition against the log of the compound concentration.

-

This assay quantifies the inhibition of the NF-κB signaling pathway.

-

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by measuring luminescence.[6]

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom microplate

-

Luminometer

-

-

Procedure: [7]

-

Transfection: One day before the assay, seed cells in a 96-well plate. Transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC₅₀ value.

-

In Vitro Antimicrobial and Antifungal Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]

-

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

-

-

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

-

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound | Derivative Type | COX-2 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |

| 1 | Carboxylic Acid | Data not available | Data not available |

| 2 | Methyl Ester | Data not available | Data not available |

| 3 | Ethyl Ester | Data not available | Data not available |

| 4 | Amide | Data not available | Data not available |

| Celecoxib | - | Reference Value | - |

| Aspirin | - | Reference Value | - |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound | Derivative Type | S. aureus | E. coli | C. albicans |

| 1 | Carboxylic Acid | Data not available | Data not available | Data not available |

| 2 | Methyl Ester | Data not available | Data not available | Data not available |

| 3 | Ethyl Ester | Data not available | Data not available | Data not available |

| 4 | Amide | Data not available | Data not available | Data not available |

| Ciprofloxacin | - | Reference Value | Reference Value | - |

| Fluconazole | - | - | - | Reference Value |

Note: The tables above are templates. Specific experimental data for this compound and its derivatives are needed to populate these tables.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The synthetic routes are straightforward, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Based on the biological activities of related compounds, this class of molecules warrants investigation for its potential anti-inflammatory, antimicrobial, and antifungal properties.

Future research should focus on the systematic synthesis and biological evaluation of a range of this compound derivatives to establish clear SAR. In-depth mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. app.firstignite.com [app.firstignite.com]

- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. benchchem.com [benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Spectroscopic Profile of 2-(Pentyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Pentyloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 208.25 g/mol [1]

-

CAS Number: 2200-82-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, its derivatives, and other aromatic compounds containing ether and carboxylic acid functionalities.[2][3][4][5][6]

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.1 | Doublet of doublets | 1H | Aromatic (H-6) |

| ~7.4 - 7.6 | Triplet of doublets | 1H | Aromatic (H-4) |

| ~6.9 - 7.1 | Multiplet | 2H | Aromatic (H-3, H-5) |

| ~4.1 - 4.3 | Triplet | 2H | Methylene (-OCH₂-) |

| ~1.8 - 2.0 | Quintet | 2H | Methylene (-OCH₂CH₂ -) |

| ~1.3 - 1.5 | Multiplet | 4H | Methylene (-(CH₂)₂-) |

| ~0.9 | Triplet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic acid (-C OOH) |

| ~158 - 162 | Aromatic (C-2, attached to -O-) |

| ~133 - 135 | Aromatic (C-4) |

| ~131 - 133 | Aromatic (C-6) |

| ~120 - 122 | Aromatic (C-5) |

| ~115 - 118 | Aromatic (C-1, attached to -COOH) |

| ~112 - 114 | Aromatic (C-3) |

| ~68 - 70 | Methylene (-OC H₂-) |

| ~28 - 30 | Methylene (-OCH₂C H₂-) |

| ~22 - 24 | Methylene (-CH₂C H₂CH₃) |

| ~14 | Methyl (-C H₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1450-1490 | Medium | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1220-1260 | Strong | C-O-C stretch (Aryl ether, asymmetric) |

| 1020-1050 | Medium | C-O-C stretch (Aryl ether, symmetric) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 208 | Moderate | Molecular ion [M]⁺ |

| 191 | Low | [M - OH]⁺ |

| 163 | Low | [M - C₂H₅O]⁺ |

| 137 | High | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

| 121 | Very High | [M - C₅H₁₀O]⁺ (McLafferty rearrangement) or [C₇H₅O₂]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength Bruker Avance (or equivalent).[2]

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2]

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

-

Data Acquisition and Analysis:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (GC-MS):

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230-250 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References